molecular formula C13H23ClN2O B1478740 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one CAS No. 2097981-39-8

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

Cat. No.: B1478740
CAS No.: 2097981-39-8
M. Wt: 258.79 g/mol
InChI Key: QCKZMEWWJNCYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-cyclopentylpiperazine with 2-chlorobutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-cyclopropylpiperazin-1-yl)butan-1-one
  • 2-Chloro-1-(4-methylpiperazin-1-yl)butan-1-one
  • 2-Chloro-1-(4-phenylpiperazin-1-yl)butan-1-one

Uniqueness

2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one is unique due to the presence of the cyclopentyl group attached to the piperazine ring. This structural feature imparts distinct physicochemical properties and biological activities to the compound, differentiating it from other similar piperazine derivatives. The cyclopentyl group may influence the compound’s binding affinity to molecular targets, its metabolic stability, and its overall pharmacokinetic profile .

Properties

IUPAC Name

2-chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-7-15(8-10-16)11-5-3-4-6-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKZMEWWJNCYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.